3-Acetylcyclopentane-1-carboxylic acid
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Overview
Description
3-Acetylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with an acetyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3-acetylcyclopentanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Another method includes the hydrolysis of 3-acetylcyclopentanone oxime, which can be prepared by the reaction of 3-acetylcyclopentanone with hydroxylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Acetylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Diketones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
3-Acetylcyclopentane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic reactions, leading to the formation of active metabolites that interact with cellular components . The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the acetyl group.
3-Cyclopentenecarboxylic acid: Contains a double bond in the cyclopentane ring.
Cyclohexanecarboxylic acid: Similar structure but with a six-membered ring.
Uniqueness
3-Acetylcyclopentane-1-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on a cyclopentane ring.
Properties
CAS No. |
214531-78-9 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-acetylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5(9)6-2-3-7(4-6)8(10)11/h6-7H,2-4H2,1H3,(H,10,11) |
InChI Key |
AFIXJKKTUDGNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(C1)C(=O)O |
Origin of Product |
United States |
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